molecular formula C22H31N5O2 B11240359 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11240359
M. Wt: 397.5 g/mol
InChI Key: ZBXCCKVHFSRWPU-UHFFFAOYSA-N
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Description

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a butoxybenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves a multi-step process:

    Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.

    Piperazine Derivative Formation: The 4-butoxybenzoyl chloride is then reacted with piperazine to form 4-(4-butoxybenzoyl)piperazine.

    Pyrimidine Ring Formation: The final step involves the reaction of 4-(4-butoxybenzoyl)piperazine with N,N,6-trimethylpyrimidin-4-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of the butoxybenzoyl group, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

(4-butoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)21(28)26-11-13-27(14-12-26)22-23-17(2)16-20(24-22)25(3)4/h7-10,16H,5-6,11-15H2,1-4H3

InChI Key

ZBXCCKVHFSRWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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